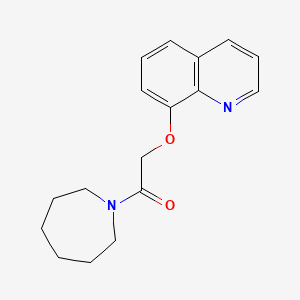
N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,
Mecanismo De Acción
N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate at the NMDA receptor. This leads to a decrease in excitatory neurotransmission in the brain. N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been found to produce a range of biochemical and physiological effects, including dissociation, hallucinations, euphoria, and sedation. It has also been found to affect heart rate, blood pressure, and body temperature. In animal studies, N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been found to have neuroprotective effects and to increase brain-derived neurotrophic factor (BDNF) levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide in lab experiments is that it is a selective NMDA receptor antagonist, which means it can be used to study the role of glutamate in learning and memory. However, one limitation is that N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been found to have addictive potential and can produce long-lasting effects, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide. One area of interest is its potential as a treatment for depression and anxiety. Another area of interest is its potential as a neuroprotective agent. Additionally, further research is needed to understand the long-term effects of N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide use and its potential for addiction.
Métodos De Síntesis
N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide can be synthesized through a multistep process that involves the reaction of 3-methyl-2-butanone with 4-methylcyclohexanone in the presence of sodium hydroxide to form 4-methylcyclohexyl-3-methylbutan-2-one. The resulting compound is then reacted with piperidine in the presence of acetic acid to form N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a selective NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has also been found to have antidepressant and anxiolytic effects in animal models.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-12(2)17(21)19-10-4-5-14(11-19)16(20)18-15-8-6-13(3)7-9-15/h12-15H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBESFIXDJQNMPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)




![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)


![N-(3,3-dimethylbutan-2-yl)-N-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7510440.png)
![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)
